molecular formula C21H26N2O3 B602792 Humantenine CAS No. 82375-29-9

Humantenine

Cat. No.: B602792
CAS No.: 82375-29-9
M. Wt: 354.4 g/mol
InChI Key:
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Description

Humantenine is an alkaloid isolated from the medicinal herb Gelsemium elegans (Gardner & Chapm.) Benth. This compound has been reported to induce intestinal irritation, but the underlying toxicological mechanisms remain unclear .

Mechanism of Action

Target of Action

Humantenine, an alkaloid isolated from the medicinal herb Gelsemium elegans, primarily targets the RNA N6-methyladenosine (m6A) modification and distinct mRNA transcriptome profiles in human colon cancer cells . The m6A modification is a common and abundant modification on mRNA molecules present in eukaryotes . It plays a crucial role in various biological processes, including RNA stability and mRNA translation, and can affect the fate and function of modified mRNAs .

Mode of Action

This compound interacts with its targets by inducing changes in the m6A modification of mRNA . Specifically, it has been reported to cause abnormal mRNA expression of m6A regulators and disordered m6A methylation levels of target genes . This interaction results in changes in the cellular processes controlled by these mRNAs .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the m6A modification of mRNA . After this compound treatment of HCT116 cells, 1401 genes were in the overlap of differentially m6A-modified mRNA and differentially expressed mRNA . The Kyoto Encyclopedia of Genes and Genomes and Gene Ontology annotation terms for actin cytoskeleton, tight junctions, and adherens junctions were enriched .

Pharmacokinetics

A study has identified ten metabolites of this compound in liver microsomes from human, pig, goat, and rat based on the accurate ms/ms spectra . Five metabolic pathways of this compound, including demethylation, dehydrogenation, oxidation, dehydrogenation and oxidation, and demethylation and oxidation, were proposed in this study .

Result of Action

The molecular and cellular effects of this compound’s action are primarily associated with the abnormal mRNA expression of m6A regulators, as well as disordered m6A methylation levels of target genes . This leads to changes in the cellular processes controlled by these mRNAs, which can result in cell injury .

Preparation Methods

Chemical Reactions Analysis

Humantenine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Humantenine is part of a series of alkaloids isolated from Gelsemium elegans. Similar compounds include:

    Humantenmine: (CAS#82354-38-9)

    Humantenidine: (CAS#114027-39-3)

    11-Hydroxygelsenicine: (CAS#1195760-68-9)

    11-Hydroxyrankinidine: (CAS#122590-03-8)

    Humantenirine: (CAS#82375-30-2)

    11-Hydroxythis compound: (CAS#122590-04-9)

    Gelsevirine: (CAS#38990-03-3)

    Gelsemine: (CAS#509-15-9)

    Koumine: (CAS#1358-76-5)

    Koumine N-oxide: (CAS#113900-75-7)

This compound is unique due to its specific effects on RNA m6A modification and its potential therapeutic applications .

Properties

IUPAC Name

(1R,2S,4S,7Z,8R,9S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/b13-4+/t14-,15-,18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKRPUOXUNOPOP-YDAOCWKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN([C@H]2C[C@@]3([C@H]4C[C@@H]1[C@@H]2CO4)C5=CC=CC=C5N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318183
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82375-29-9
Record name Humantenine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82375-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Humantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Humantenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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